molecular formula C16H17BrN4O3 B2604739 (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1904097-05-7

(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2604739
CAS No.: 1904097-05-7
M. Wt: 393.241
InChI Key: NHKCQXQDVIGVRG-UHFFFAOYSA-N
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Description

(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating pyrazole, oxazine, and bromopyridyl motifs, which are scaffolds known to impart significant biological activity. Pyrazole-containing compounds are frequently investigated for their diverse pharmacological properties . The specific mechanism of action, biological target, and research applications for this compound require further characterization. Researchers are exploring its potential based on its structural features. This product is provided as a high-purity material for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c17-12-3-1-5-18-15(12)24-11-4-7-20(10-11)16(22)13-9-14-21(19-13)6-2-8-23-14/h1,3,5,9,11H,2,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKCQXQDVIGVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.

    Synthesis of the Pyrrolidine Derivative: Pyrrolidine is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The bromopyridine intermediate is coupled with the pyrrolidine derivative using suitable coupling agents and conditions.

    Formation of the Pyrazolo[5,1-b][1,3]oxazine Ring: The final step involves the formation of the pyrazolo[5,1-b][1,3]oxazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and pyrazolo[5,1-b][1,3]oxazine moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing pyrrolidine and pyridine derivatives exhibit significant antimicrobial activities. Similar compounds have demonstrated effectiveness against various bacterial strains including:

CompoundBacterial StrainMIC (mg/mL)
PA-1Staphylococcus aureus0.0039
PA-1Escherichia coli0.025

The mechanism of action often involves interaction with microbial enzymes or receptors, leading to disruption in metabolic processes or cell wall synthesis. The presence of bromine enhances binding affinity due to its electronegative properties, potentially increasing the compound's efficacy against pathogens.

Anti-inflammatory Effects

Studies indicate that similar compounds have shown promise in reducing inflammatory responses. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.

Pyrrolidine Ring : Essential for biological activity; stabilizes interactions with target proteins.

Case Studies

  • Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for antibacterial properties. Compounds with halogen substitutions exhibited superior activity against both Gram-positive and Gram-negative bacteria.
  • Pyridine-Based Compounds : Research focused on synthesizing pyridine derivatives showed promising results in inhibiting biofilm formation and enhancing antibacterial efficacy against resistant strains.

Potential Therapeutic Applications

Given its diverse biological activities, the compound could be explored for multiple therapeutic applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Anti-inflammatory Drugs : Formulation of medications aimed at reducing inflammation in chronic diseases.
  • Cancer Therapy : Investigating the compound's potential in targeting cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.

Mechanism of Action

The mechanism of action of (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Key Structural Differences Potential Implications References
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid Carboxylic acid substituent at position 2 instead of methanone-pyrrolidine group. Increased polarity; potential for ionic interactions in binding pockets.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Hydroxymethyl group at position 3 instead of the methanone-pyrrolidine-bromopyridine system. Reduced steric bulk; higher solubility but lower lipophilicity.
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Pyrrolo-pyridinone core replaces pyrazolo-oxazine; bromine retained. Altered electron distribution; possible differences in target selectivity.
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine Pyrazolo-pyridine core without the oxazine ring; methyl substituents. Reduced conformational rigidity; modified pharmacokinetics.

Key Findings from Analogues

Bioactivity : Brominated pyrazolo-oxazine derivatives (e.g., 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid) have shown inhibitory effects on kinases due to their ability to mimic ATP-binding motifs . The target compound’s pyrrolidine-bromopyridine extension may enhance binding to hydrophobic pockets in enzyme active sites.

Solubility and Stability: Compounds with hydroxyl or carboxylic acid groups (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol) exhibit higher aqueous solubility but lower membrane permeability compared to the target compound’s methanone-linked structure .

Limitations in Current Knowledge

  • No direct pharmacological data for the target compound are available in the provided evidence. Its bioactivity must be inferred from structurally related molecules.

Biological Activity

The compound (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a brominated pyridine, a pyrrolidine moiety, and a pyrazolo[5,1-b][1,3]oxazine ring, suggesting diverse biological interactions. This article aims to explore its biological activity through various pharmacological studies and case analyses.

Chemical Structure

The molecular formula of the compound is C15H16BrN3O2C_{15}H_{16}BrN_{3}O_{2}, with a molecular weight of 350.21 g/mol. The unique combination of functional groups in its structure may confer specific biological properties.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes some related compounds and their notable activities:

Compound Name Structural Features Notable Biological Activity
3-BromopyridineBromine-substituted pyridineAntimicrobial, anticancer
Pyrrolidine DerivativesPyrrolidine ringNeuroactive properties
Pyrazole DerivativesPyrazole ringAnti-inflammatory, analgesic

The presence of the bromopyridine and pyrrolidine moieties suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

The biological activity of this compound can be evaluated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammatory processes.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and inflammation .
  • Cellular Uptake : The structural characteristics may enhance cellular permeability, facilitating the compound's bioavailability.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives due to their broad spectrum of biological activities. For instance:

  • A study investigated the anti-inflammatory effects of pyrazole compounds in animal models, demonstrating significant reductions in edema and pain responses .
  • Another research highlighted the anticancer properties of similar compounds by inducing apoptosis in cancer cell lines through caspase activation pathways .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For the pyrazolo[1,3]oxazine moiety, cyclization of hydrazine derivatives with carbonyl intermediates is common . The pyrrolidine-3-bromopyridine fragment may involve SNAr reactions between 3-bromo-2-hydroxypyridine and activated pyrrolidinyl intermediates. Protecting group strategies (e.g., tert-butyldimethylsilyl) are critical to prevent side reactions during coupling steps .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., NOESY for spatial proximity of pyrrolidinyl protons) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms .

Q. How can researchers assess the compound’s purity for biological testing?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are recommended, with orthogonal methods like TLC or capillary electrophoresis to cross-validate .

Q. What solvent systems are optimal for solubility studies?

Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. For low solubility, consider co-solvents like cyclodextrins or PEG-400, ensuring <1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Modify the bromopyridine (e.g., replace Br with Cl or CF3) or pyrazolooxazine (e.g., introduce methyl/fluoro groups) .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyrrolidinyl oxygen) .
  • In vitro assays : Prioritize targets based on computational predictions to reduce screening scope .

Q. What experimental designs mitigate variability in biological assay data?

Adopt split-plot designs with randomized blocks to control for batch effects (e.g., cell passage number, reagent lots). Include internal controls (e.g., reference inhibitors) and triplicate technical replicates per biological replicate . For IC50 discrepancies, validate using orthogonal assays (e.g., fluorescence vs. luminescence readouts) .

Q. How should researchers address contradictions in metabolic stability data across species?

  • Cross-species microsomal assays : Compare human, rat, and mouse liver microsomes under identical conditions (pH, temperature).
  • CYP enzyme profiling : Identify species-specific isoforms responsible for metabolic differences using recombinant enzymes .
  • Pharmacokinetic (PK) studies : Correlate in vitro stability with in vivo half-life in rodent models .

Q. What strategies resolve spectral data ambiguities (e.g., overlapping NMR signals)?

  • 2D NMR : HSQC and HMBC differentiate coupled protons/carbons in crowded regions (e.g., pyrrolidinyl/pyrazolooxazine overlap) .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify proton assignments .
  • Dynamic NMR : Analyze temperature-dependent shifts to confirm conformational flexibility .

Q. How can computational methods guide the optimization of physicochemical properties?

  • LogP prediction : Use software like MarvinSuite or ACD/Labs to balance hydrophobicity for membrane permeability vs. aqueous solubility .
  • pKa determination : Predict ionization states to optimize bioavailability (e.g., protonation of pyrrolidinyl nitrogen in acidic environments) .

Methodological Frameworks

Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action?

Link research to kinase inhibition or GPCR modulation hypotheses based on structural analogs. For example, pyrazolooxazine derivatives often target ATP-binding pockets in kinases, suggesting competitive inhibition assays with ATP analogs .

Q. How should researchers design long-term stability studies for this compound?

Follow ICH guidelines:

  • Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Real-time stability : Store at 25°C/60% RH and monitor purity/impurities monthly for 24 months .

Q. What statistical approaches are suitable for analyzing dose-response data?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC50/EC50 calculations. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring power analysis (α=0.05, β=0.2) to determine sample size .

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